Copiktra

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Duvelisib, also known as IPI-145 and INK-1197, is an orally bioavailable, highly selective and potent small molecule inhibitor of the delta and gamma isoforms of phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Upon administration, PI3K delta/gamma inhibitor IPI 145 prevents the activation of the PI3K delta/gamma-mediated signaling pathways which may lead to a reduction in cellular proliferation in PI3K delta/gamma-expressing tumor cells. Unlike other isoforms of PI3K, the delta and gamma isoforms are overexpressed primarily in hematologic malignancies and inflammatory and autoimmune diseases.

科学研究应用

Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL)

Copiktra is approved for adult patients with relapsed or refractory CLL/SLL after at least two prior therapies. Clinical trials have demonstrated significant efficacy:

- Progression-Free Survival (PFS) : In a pivotal trial, patients treated with this compound had a median PFS of 16.4 months compared to 9.1 months for those receiving ofatumumab, a standard comparator .

- Overall Response Rate (ORR) : The ORR was 78% for this compound compared to 39% for ofatumumab, indicating a substantial improvement in disease response rates .

Follicular Lymphoma (FL)

For patients with relapsed or refractory FL, this compound has shown promising results:

- In a study involving 83 patients with FL, 42% achieved either complete or partial tumor shrinkage .

- The drug received accelerated approval from the FDA based on early evidence of efficacy in this population .

Peripheral T-cell Lymphoma (PTCL)

This compound is currently being investigated for its efficacy in PTCL, a rare and aggressive form of lymphoma. Preliminary data from Phase 2 trials indicate an ORR of 48%, with a complete response rate of 33% among treated patients . This application is particularly noteworthy as PTCL often has limited treatment options.

Case Studies

Case Study 1: Long-term Outcomes in CLL/SLL

A long-term analysis from the DUO trial revealed that patients receiving this compound had a median overall survival of 52.3 months after treatment initiation. This underscores the drug's potential to not only improve response rates but also extend survival in heavily pre-treated populations .

Case Study 2: Efficacy in Refractory FL

In another clinical evaluation focusing on refractory FL patients, this compound demonstrated significant activity, leading to ongoing trials aimed at confirming its efficacy and safety profile in this challenging patient group .

Safety Profile

While this compound has shown considerable efficacy, it is essential to consider its safety profile:

- The FDA has issued warnings regarding an increased risk of serious side effects compared to other treatments, including infections, gastrointestinal issues, and liver enzyme elevation .

- Ongoing monitoring and studies are critical to fully understand the long-term safety implications of this compound use in various populations.

属性

CAS 编号 |

1386861-49-9 |

|---|---|

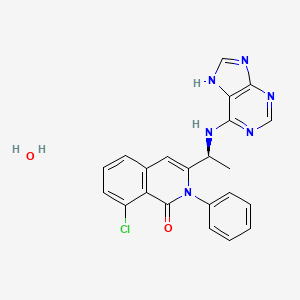

分子式 |

C22H19ClN6O2 |

分子量 |

434.884 |

IUPAC 名称 |

(S)-3-(1-((9H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one hydrate |

InChI |

InChI=1S/C22H17ClN6O.H2O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15;/h2-13H,1H3,(H2,24,25,26,27,28);1H2/t13-;/m0./s1 |

InChI 键 |

FQLHRUBTGKTKPZ-ZOWNYOTGSA-N |

SMILES |

O=C1N(C2=CC=CC=C2)C([C@@H](NC3=C4N=CNC4=NC=N3)C)=CC5=C1C(Cl)=CC=C5.[H]O[H] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

IPI145; IPI 145; IPI-145. INK1197; INK 1197; INK-1197; Duvelisib; Copiktra; Duvelisib hydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。